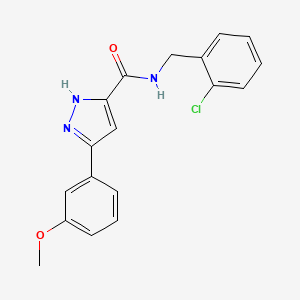![molecular formula C28H25FN4O3S B11285022 N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11285022.png)
N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the chemical formula C22H20F2N2O4S. It contains a variety of functional groups, including a thiazole ring, a pyrazole ring, and an acetamide group.
- The compound’s structure suggests potential biological activity due to the presence of aromatic rings and heterocyclic moieties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of 3-fluoro-4-methylbenzoyl chloride with 4-methoxyphenylhydrazine to form the pyrazole ring. Subsequent reactions introduce the thiazole ring and the acetamide group.
Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the synthetic pathway chosen.
Industrial Production: While I don’t have direct information on industrial-scale production, it’s likely that manufacturers optimize the synthetic route for efficiency and yield.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed would depend on the reaction conditions and the functional groups involved.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (enzymes, receptors) could reveal its pharmacological properties.
Medicine: It might be evaluated for therapeutic potential (e.g., as an anticancer agent or enzyme inhibitor).
Industry: Its use in materials science (e.g., polymers) or as a starting material for other compounds could be explored.
Mechanism of Action
Targets: To understand its effects, researchers would identify molecular targets (e.g., proteins, enzymes) that interact with this compound.
Pathways: Investigating signaling pathways affected by the compound could provide insights into its mechanism.
Comparison with Similar Compounds
Uniqueness: Comparing this compound with structurally related molecules would highlight its distinctive features.
Similar Compounds: Some related compounds include 3-fluoro-N-(4-methoxyphenyl)benzamide and 3-pyridazinecarboxamide, N-(3-fluoro-4-methylphenyl)-1,4,5,6-tetrahydro-6-.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C28H25FN4O3S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C28H25FN4O3S/c1-17-8-11-20(14-22(17)29)30-26(34)16-25-27(35)31-28(37-25)33-24(19-6-4-3-5-7-19)15-23(32-33)18-9-12-21(36-2)13-10-18/h3-14,24-25H,15-16H2,1-2H3,(H,30,34) |
InChI Key |
INLNTDZCGZSFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11284942.png)
![N-(3-nitrophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11284945.png)
![Ethyl 4-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11284949.png)
![Methyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11284957.png)
![2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B11284971.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11284977.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11284986.png)
![4-bromo-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11284990.png)
![N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11284998.png)
![3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11285000.png)
![[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B11285009.png)
![N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11285014.png)
![3-benzyl-8-methoxy-5-methyl-1-(3-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11285021.png)
